3,10-Dicyclopropyl-4,9-dioxa-2,11-diaza-3,10-diboradodecane-5,8-dione
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Overview
Description
3,10-Dicyclopropyl-4,9-dioxa-2,11-diaza-3,10-diboradodecane-5,8-dione is a complex organic compound characterized by its unique structure, which includes cyclopropyl groups, dioxane rings, and boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dicyclopropyl-4,9-dioxa-2,11-diaza-3,10-diboradodecane-5,8-dione typically involves multiple steps. One common method includes the reaction of cyclopropylamine with boronic acid derivatives under controlled conditions to form the boron-containing intermediate. This intermediate is then subjected to cyclization reactions to form the dioxane rings. The final product is obtained after purification through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,10-Dicyclopropyl-4,9-dioxa-2,11-diaza-3,10-diboradodecane-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
3,10-Dicyclopropyl-4,9-dioxa-2,11-diaza-3,10-diboradodecane-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,10-dicyclopropyl-4,9-dioxa-2,11-diaza-3,10-diboradodecane-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron atoms can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dioxane rings can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,11-Diethyl-4,10-dioxa-7-thia-3,11-diazatradecane-7,7-dioxide
- 4,9-Dioxo-3,10-dioxa-5,8-diazadodecane-1,12-diyl bis(2-methylacrylate)
- 4,9-Dioxa-3,10-disiladodec-6-ene
Uniqueness
3,10-Dicyclopropyl-4,9-dioxa-2,11-diaza-3,10-diboradodecane-5,8-dione is unique due to its combination of cyclopropyl groups, dioxane rings, and boron atoms. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
bis[cyclopropyl(methylamino)boranyl] butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22B2N2O4/c1-15-13(9-3-4-9)19-11(17)7-8-12(18)20-14(16-2)10-5-6-10/h9-10,15-16H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVMZBLARAAODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(NC)OC(=O)CCC(=O)OB(C2CC2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22B2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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